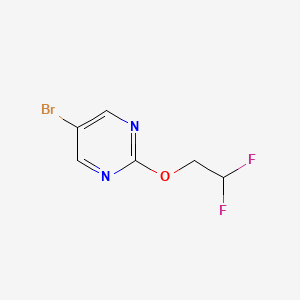

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine

説明

Structural Identification and IUPAC Nomenclature

This compound exhibits a distinctive molecular architecture that exemplifies the complexity achievable in modern heterocyclic synthesis. The compound possesses the molecular formula C₆H₅BrF₂N₂O with a molecular weight of 239.02 grams per mole. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as this compound, reflecting its substitution pattern on the pyrimidine ring system.

The structural framework centers on a pyrimidine ring, which belongs to the diazine family of six-membered heterocycles containing two nitrogen atoms at positions 1 and 3. The compound features a bromine atom positioned at the 5-position of the pyrimidine ring, while a 2,2-difluoroethoxy group (-OCH₂CF₂) occupies the 2-position. This specific substitution pattern creates a molecule with unique electronic properties due to the electron-withdrawing nature of both the bromine atom and the difluoroethoxy substituent.

The three-dimensional molecular structure can be represented through multiple chemical identifiers. The Simplified Molecular Input Line Entry System notation is recorded as C1=C(C=NC(=N1)OCC(F)F)Br, while the International Chemical Identifier string reads InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2. The corresponding International Chemical Identifier Key is documented as MLYBHGMRHXYECK-UHFFFAOYSA-N.

Table 1: Molecular Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₅BrF₂N₂O | |

| Molecular Weight | 239.02 g/mol | |

| Chemical Abstracts Service Number | 1557875-06-5 | |

| PubChem Compound Identifier | 82005797 | |

| MDL Number | MFCD24281314 |

The molecular geometry reflects the planar nature of the pyrimidine ring system with additional three-dimensional complexity introduced by the difluoroethoxy substituent. The pyrimidine ring maintains the characteristic irregular hexagonal structure with varying bond lengths and angles typical of this heterocyclic system. The presence of electronegative fluorine atoms in the difluoroethoxy group significantly influences the electronic distribution throughout the molecule, affecting both its chemical reactivity and physical properties.

Spectroscopic analysis provides additional structural confirmation through characteristic signals in nuclear magnetic resonance spectroscopy. The difluoroethoxy protons appear as distinctive signals in proton nuclear magnetic resonance spectroscopy, typically observed in the 4.5-5.0 parts per million region. The carbon-13 nuclear magnetic resonance spectrum reveals the absence of typical aromatic carbon signals at the brominated position, confirming the substitution pattern through departmentalized enhancement by polarization transfer techniques.

Historical Context in Heterocyclic Chemistry Research

The development of this compound represents a culmination of over two centuries of pyrimidine chemistry research, beginning with early discoveries in the 19th century. The historical foundation of pyrimidine chemistry traces back to 1818 when Brugnatelli first isolated alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) through oxidation of uric acid with nitric acid. This landmark discovery marked the beginning of systematic investigations into pyrimidine derivatives and their potential applications.

The term "pyrimidine" itself emerged from the work of Pinner in 1884, who coined the name by combining "pyridine" and "amidine" to reflect the structural similarities these compounds share. Pinner's systematic studies involved condensing ethyl acetoacetate with amidines to synthesize various pyrimidine derivatives, establishing fundamental synthetic methodologies that continue to influence modern heterocyclic chemistry. The parent pyrimidine compound was not successfully prepared until 1900, when Gabriel and Colman achieved its synthesis through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The subsequent decades witnessed remarkable expansion in pyrimidine research, driven by the recognition of pyrimidines as fundamental building blocks in biological systems. The identification of cytosine, thymine, and uracil as pyrimidine bases in nucleic acids revolutionized understanding of genetic information storage and transfer. This biological significance catalyzed intensive research into synthetic pyrimidine derivatives, leading to the development of numerous pharmaceutically active compounds.

Table 2: Historical Milestones in Pyrimidine Chemistry

The evolution toward halogenated pyrimidine derivatives gained momentum throughout the 20th century as researchers recognized the unique properties imparted by halogen substituents. Brominated pyrimidines, in particular, emerged as valuable synthetic intermediates due to the excellent leaving group properties of bromine atoms in cross-coupling reactions. The development of palladium-catalyzed coupling methodologies, including Suzuki and Stille reactions, further enhanced the utility of brominated pyrimidines as building blocks for complex molecular construction.

The introduction of fluorinated substituents, such as the difluoroethoxy group found in this compound, represents a more recent advancement in heterocyclic chemistry. Fluorine incorporation strategies gained prominence in the latter half of the 20th century as medicinal chemists recognized the profound effects of fluorine substitution on metabolic stability, lipophilicity, and biological activity. The combination of bromination and fluoroethoxy substitution in a single pyrimidine molecule exemplifies the sophisticated molecular design principles that characterize contemporary heterocyclic chemistry.

Recent decades have witnessed the application of advanced synthetic methodologies to pyrimidine chemistry, including microwave-assisted synthesis, flow chemistry, and transition metal catalysis. These developments have enabled the preparation of increasingly complex pyrimidine derivatives with precise control over substitution patterns and stereochemistry. The synthesis of this compound benefits from these methodological advances, representing the culmination of nearly two centuries of progress in heterocyclic synthesis.

Positional Isomerism in Halogenated Pyrimidine Derivatives

Positional isomerism in halogenated pyrimidine derivatives represents a fundamental aspect of heterocyclic chemistry that significantly influences both chemical reactivity and biological activity. The pyrimidine ring system, with its six-membered structure containing nitrogen atoms at positions 1 and 3, provides multiple sites for halogen substitution, each conferring distinct electronic and steric properties to the resulting compounds. Understanding these positional effects is crucial for rational drug design and synthetic planning in pyrimidine chemistry.

The electronic environment of the pyrimidine ring creates distinct reactivity patterns at different positions due to the electron-withdrawing nature of the nitrogen atoms. Positions 2, 4, and 6 are activated toward nucleophilic attack due to their proximity to nitrogen atoms, while positions 5 exhibits different reactivity patterns. In this compound, the bromine atom occupies the 5-position, which is less activated toward nucleophilic substitution compared to the 2, 4, and 6 positions, making it particularly valuable as a site for palladium-catalyzed cross-coupling reactions.

Comparative analysis of different brominated pyrimidine isomers reveals significant differences in their chemical behavior and applications. 2-Bromopyrimidine, with bromine at the most electrophilic position, readily undergoes nucleophilic substitution reactions and serves as an excellent substrate for aminocarbonylation reactions. The compound exhibits a melting point of 55-57°C and demonstrates high water miscibility, reflecting the influence of positional effects on physical properties. In contrast, 4-bromopyrimidine occupies an intermediate position in terms of reactivity, with its bromine atom at a moderately activated site.

Table 3: Comparison of Brominated Pyrimidine Positional Isomers

The 5-position of pyrimidine occupies a unique electronic environment that makes it particularly suitable for transition metal-catalyzed cross-coupling reactions. Unlike the 2, 4, and 6 positions, which are highly activated toward nucleophilic attack, the 5-position maintains the bromine atom in a more stable configuration while still allowing for controlled reactivity under appropriate catalytic conditions. This selectivity enables the development of sophisticated synthetic strategies where multiple substitution patterns can be achieved through sequential reactions.

The presence of the 2,2-difluoroethoxy substituent at the 2-position in this compound introduces additional complexity to the positional isomerism discussion. The electron-withdrawing difluoroethoxy group significantly influences the electronic distribution throughout the pyrimidine ring, affecting the reactivity of the remaining positions. This substitution pattern creates a compound with enhanced metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry for improving pharmacokinetic properties.

Halogenated pyrazolo[1,5-a]pyrimidines, which represent fused pyrimidine systems, demonstrate similar positional effects in their reactivity patterns. Recent research has shown that regioselective halogenation at the C3 position of pyrazolo[1,5-a]pyrimidines can be achieved using environmentally friendly conditions with potassium halide salts and hypervalent iodine reagents. These compounds exhibit anxiolytic properties, highlighting the importance of precise positional control in achieving desired biological activities.

The study of C(5)-halogenated pyrimidine ribonucleotides has revealed that the size and electronegativity of halogen substituents significantly influence both synthetic efficiency and biological activity. Research demonstrates that transcription efficiency decreases as halogen size increases and electronegativity decreases, following the pattern fluorine > chlorine > bromine, with iodine showing exceptional behavior. This finding emphasizes the critical importance of positional and substitution effects in determining the properties of halogenated pyrimidine derivatives.

Modern analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, provide powerful tools for distinguishing between positional isomers and confirming substitution patterns. High-performance liquid chromatography serves as the standard method for assessing purity and identity of specific isomers, with industry standards typically requiring purity levels exceeding 98%. These analytical capabilities enable precise characterization of positional isomers and support the development of increasingly sophisticated pyrimidine derivatives.

特性

IUPAC Name |

5-bromo-2-(2,2-difluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrF2N2O/c7-4-1-10-6(11-2-4)12-3-5(8)9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLYBHGMRHXYECK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine typically involves the reaction of 5-bromopyrimidine with 2,2-difluoroethanol in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation and crystallization .

化学反応の分析

Types of Reactions

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

科学的研究の応用

Agricultural Applications

Pesticidal Activity

Research indicates that 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine can be utilized as a pesticide. It has been shown to possess significant activity against various pests and pathogens. The compound is particularly effective in formulations that target nematodes and fungi, making it suitable for use in crop protection strategies.

- Mechanism of Action : The compound acts by disrupting the biological processes of target organisms, which can include interference with metabolic pathways or inhibition of growth .

Herbicidal Properties

The compound has also been explored for its herbicidal properties. It can be formulated with other active ingredients to enhance its efficacy against a broader spectrum of weeds. This synergistic approach aims to improve crop yields by controlling unwanted vegetation without harming the crops themselves .

Pharmaceutical Applications

Therapeutic Potential

Beyond agricultural uses, this compound shows promise in medicinal chemistry. Its structural characteristics allow it to interact with biological targets effectively, potentially leading to the development of new therapeutic agents.

- Antiviral and Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antiviral and antimicrobial properties. This opens avenues for further research into its use as a treatment for infections caused by viruses and bacteria .

作用機序

The mechanism of action of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine and difluoroethoxy groups contribute to its binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Structural and Functional Group Analysis

The table below compares key structural and functional properties of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine with analogous pyrimidine derivatives:

Physicochemical Properties

Pharmacological Relevance

- 5-Bromo-2-(piperidin-4-yloxy)pyrimidine (CAS: 1017789-03-5) is explored for kinase inhibition, with the piperidine moiety enhancing target binding .

- The difluoroethoxy group in the target compound may improve metabolic stability in vivo compared to non-fluorinated analogs, a common strategy in medicinal chemistry .

生物活性

5-Bromo-2-(2,2-difluoroethoxy)pyrimidine is a halogenated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a difluoroethoxy group attached to a pyrimidine ring. This structure contributes to its unique chemical properties and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes involved in DNA synthesis and repair. Similar compounds have been shown to act as inhibitors of DNA polymerase and other key enzymes in cellular processes.

Key Mechanisms:

- Inhibition of DNA Synthesis : Compounds like this compound may mimic natural nucleotides, leading to their incorporation into DNA. This can disrupt normal replication processes.

- Induction of Apoptosis : By interfering with the cell cycle, these compounds can trigger apoptotic pathways, particularly in rapidly dividing cells such as cancer cells.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study investigated the effects of this compound on various cancer cell lines. The results indicated significant growth inhibition and increased apoptosis rates compared to control groups. The compound was effective at low micromolar concentrations, suggesting its potential as a therapeutic agent for cancer treatment.

- Neurogenesis Studies : Similar compounds have been utilized in neurogenesis studies where they served as markers for DNA synthesis. The incorporation of such pyrimidines into the DNA of neural progenitor cells was analyzed, revealing insights into cell proliferation during brain development phases.

Research Findings

Recent research has highlighted both the therapeutic potential and the toxicological aspects associated with halogenated pyrimidines. While compounds like this compound demonstrate promising biological activities, caution is warranted due to their potential cytotoxic effects.

Key Findings:

- Toxicity Concerns : High doses have been linked to increased apoptosis and adverse effects on cell viability, raising concerns about their use in clinical settings without careful dosing strategies .

- Immunodetection Techniques : Advances in immunodetection methods have improved the ability to track the incorporation of these compounds into DNA, aiding in the understanding of their biological roles .

Q & A

Basic Research Questions

Q. What are the key structural features of 5-Bromo-2-(2,2-difluoroethoxy)pyrimidine, and how do they influence its reactivity?

- The compound contains a pyrimidine ring substituted with a bromine atom at position 5 and a 2,2-difluoroethoxy group at position 2. The bromine serves as a leaving group, enabling nucleophilic substitution (e.g., Suzuki cross-coupling), while the difluoroethoxy group enhances electron-withdrawing effects, stabilizing intermediates in synthetic pathways .

Q. What is a standard synthetic route for preparing this compound?

- A common method involves nucleophilic substitution of 5-bromo-2-chloropyrimidine with 2,2-difluoroethanol in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or THF. Reaction conditions (temperature, solvent, and stoichiometry) must be optimized to minimize by-products like dehalogenation or over-alkylation .

Q. How can researchers confirm the purity and identity of this compound?

- Analytical techniques include:

- HPLC : To assess purity (≥98% as per industry standards ).

- NMR (¹H/¹³C) : To verify substitution patterns (e.g., difluoroethoxy CH₂CF₂ protons at δ ~4.5–5.0 ppm, bromine absence in DEPT-135 ).

- Mass Spectrometry : For molecular ion confirmation (expected m/z: 253.0 for [M+H]⁺) .

Advanced Research Questions

Q. How can the bromine substituent in this compound be leveraged for functionalization in drug discovery?

- The bromine enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki with boronic acids, Buchwald-Hartwig amination). For example, coupling with arylboronic acids under Pd(PPh₃)₄ catalysis in DME/H₂O at 80–100°C yields biaryl derivatives, useful in kinase inhibitor synthesis . Optimize catalyst loading (1–5 mol%) and base (Cs₂CO₃ or K₃PO₄) to suppress proto-debromination .

Q. What are common challenges in synthesizing derivatives of this compound, and how can they be addressed?

- Challenge 1 : Competing elimination reactions during nucleophilic substitution due to the β-fluorine atoms in the difluoroethoxy group.

- Solution : Use polar aprotic solvents (e.g., DMF) and lower temperatures (0–25°C) to favor SN2 mechanisms .

- Challenge 2 : Low yields in cross-coupling reactions due to steric hindrance from the difluoroethoxy group.

- Solution : Employ bulky ligands (e.g., XPhos) to stabilize Pd intermediates and enhance turnover .

Q. How do spectroscopic data for this compound compare to structurally similar pyrimidines, and what contradictions might arise?

- Contradiction : ¹H NMR shifts for the difluoroethoxy group (CH₂CF₂) may vary between δ 4.5–5.0 ppm depending on solvent polarity and substituent electronic effects. For example, in DMSO-d₆, deshielding by the pyrimidine ring may shift protons upfield compared to CDCl₃ .

- Resolution : Cross-validate with ¹⁹F NMR (δ ~-120 to -130 ppm for CF₂) and 2D-COSY to assign overlapping signals .

Q. What safety protocols are critical when handling this compound in the lab?

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the difluoroethoxy group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃) to prevent exothermic decomposition .

- Waste Disposal : Neutralize with aqueous NaOH (1 M) before incineration to minimize environmental release of fluorinated by-products .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Step 1 : Compare reaction parameters (solvent, catalyst, temperature) across studies. For instance, microwave-assisted reactions (e.g., 100°C, 30 min) may achieve higher yields (80–90%) than conventional heating (60–70% at 24 h) .

- Step 2 : Analyze by-products via LC-MS to identify competing pathways (e.g., debromination or dimerization).

Q. What strategies optimize the scalability of reactions involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。